3-(Allyloxy)aniline hydrochloride

Descripción general

Descripción

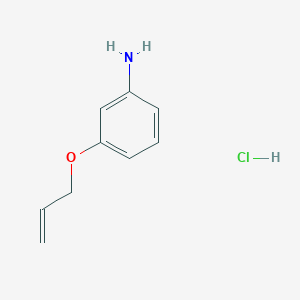

3-(Allyloxy)aniline hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of an allyloxy group attached to an aniline moiety, forming a hydrochloride salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Allyloxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products: The major products formed from these reactions include various substituted aniline derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Allyloxy)aniline hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. It has been utilized in multi-step reactions involving DABCO-bis(sulfur dioxide) and aryl propiolates to create sulfonyl-bridged dihydrobenzofuran and coumarin derivatives. These derivatives are of interest due to their potential applications in pharmaceuticals and agrochemicals.

The compound exhibits notable biological activities:

- Antimicrobial Properties : Research indicates that derivatives of allyloxy anilines show significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these strains have been documented, highlighting the compound's potential as an antimicrobial agent .

- Anticancer Activity : Studies have explored the anticancer potential of related compounds, suggesting that modifications to the aniline structure can enhance activity against cancer cell lines. For instance, certain derivatives demonstrated promising antiproliferative effects against breast cancer cells with GI50 values around 5 µM .

- Enzyme Inhibition : Investigations into enzyme interactions have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents targeting metabolic disorders.

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Enterococcus faecalis | 64 µg/mL |

| Anticancer | Breast Cancer Cells | 5 µM |

Antimicrobial Testing

In vitro studies have demonstrated that derivatives of allyloxy anilines exhibit significant antimicrobial activity against both standard strains and multidrug-resistant clinical isolates. For example, a derivative was tested against MRSA strains, revealing potent inhibition at low concentrations.

Anticancer Evaluation

Experimental data indicate that modifications to the aniline structure can significantly enhance cytotoxicity against various cancer cell lines. A specific study reported that a derivative exhibited a GI50 value of approximately 5 µM against human breast cancer cells, suggesting potential for therapeutic development.

Mecanismo De Acción

The mechanism of action of 3-(Allyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The allyloxy group allows for the formation of covalent bonds with target molecules, leading to changes in their activity or function. The pathways involved often include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

- 3-(Methoxy)aniline hydrochloride

- 3-(Ethoxy)aniline hydrochloride

- 3-(Propoxy)aniline hydrochloride

Comparison: Compared to its analogs, 3-(Allyloxy)aniline hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and interaction profiles. This uniqueness makes it particularly valuable in specific biochemical and industrial applications .

Actividad Biológica

3-(Allyloxy)aniline hydrochloride, with the chemical formula C10H12ClN and CAS number 102879-28-7, is an aromatic amine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

This compound is synthesized through various methods, often involving the reaction of allyl bromide with an aniline derivative. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. For example, a common synthetic route involves the use of zinc chloride as a catalyst in methanol, leading to the formation of the desired product with good yields .

Biological Activity Overview

The biological activity of this compound has been investigated in multiple studies, highlighting its potential applications in pharmacology and medicinal chemistry. Key areas of biological activity include:

- Antimicrobial Properties : Research indicates that derivatives of allyloxy anilines exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. These studies often employ standard testing methods to evaluate the minimum inhibitory concentrations (MICs) against both standard strains and multidrug-resistant clinical isolates .

- Anticancer Activity : Some studies have explored the anticancer potential of related compounds, suggesting that modifications in the aniline structure can lead to enhanced activity against cancer cell lines. For instance, certain derivatives demonstrated promising antiproliferative effects, indicating that this compound may also possess similar properties .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This activity can be crucial for developing new therapeutic agents targeting metabolic disorders or diseases associated with enzyme dysregulation.

Case Studies and Experimental Data

- Antimicrobial Testing :

-

Anticancer Evaluation :

- In vitro studies on cancer cell lines revealed that modifications to the aniline structure could enhance cytotoxicity. For example, a derivative with a similar structure showed a GI50 value of approximately 5 µM against human breast cancer cells, suggesting that this compound may also exhibit significant anticancer activity .

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Enterococcus faecalis | 64 µg/mL |

| Anticancer | Breast Cancer Cells | 5 µM |

Propiedades

IUPAC Name |

3-prop-2-enoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFFQUVZYWQDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332617 | |

| Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-28-7 | |

| Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.